molecular formula C13H25N3O3 B3293986 Tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate CAS No. 885698-83-9

Tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate

Cat. No.: B3293986
CAS No.: 885698-83-9
M. Wt: 271.36 g/mol
InChI Key: NSEORPBJXFKEMY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a tert-butyl group, a piperazine ring, and an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the reaction of piperazine with tert-butyl chloroformate to form the tert-butyl carbamate derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: It may find use in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

  • Tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate: Similar structure but lacks the piperazine ring.

  • Piperazine derivatives: Various piperazine compounds with different substituents.

Uniqueness: Tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate is unique due to its combination of the tert-butyl group, piperazine ring, and amino acid derivative, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-12(2,3)19-11(18)15-6-8-16(9-7-15)13(4,5)10(14)17/h6-9H2,1-5H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEORPBJXFKEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139767
Record name 1,1-Dimethylethyl 4-(2-amino-1,1-dimethyl-2-oxoethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885698-83-9
Record name 1,1-Dimethylethyl 4-(2-amino-1,1-dimethyl-2-oxoethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885698-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-amino-1,1-dimethyl-2-oxoethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (ice/water bath) solution of 4-(cyano-dimethyl-methyl)-piperazine-1-carboxylic acid tent-butyl ester (102.9 mg) in dry DMSO was added K2CO3 (9.8 mg) followed by 28% hydrogen peroxide solution (200 μL) dropwise. The resultant was heated at 40° C. overnight. Water was added and the white solid collected, washed with water and air dried to give 4-(1-carbamoyl-1-methyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (59.6 mg). (See Tetrahedron 2002, 58, 3217). Treatment of this compound with HCl in DCM/MeOH yielded the desired amine, which was isolated as the hydrochloride salt.
[Compound]
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ice water
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reactant
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4-(cyano-dimethyl-methyl)-piperazine-1-carboxylic acid
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[Compound]
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butyl ester
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102.9 mg
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Synthesis routes and methods II

Procedure details

To a cooled (ice/water bath) solution of 4-(cyano-dimethyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester (102.9 mg) in dry DMSO was added K2CO3 (9.8 mg) followed by 28% hydrogen peroxide solution (200 μL) dropwise. The resultant was heated at 40° C. overnight. Water was added and the white solid collected, washed with water and air dried to give 4-(1-carbamoyl-1-methyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (59.6 mg). (See Tetrahedron 2002, 58, 3217). Treatment of this compound with HCl in DCM/MeOH yielded the desired amine, which was isolated as the hydrochloride salt.
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ice water
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9.8 mg
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Synthesis routes and methods III

Procedure details

To a solution of 4-(cyano-dimethyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester (1 g) and K2CO3 (100 mg) in dry DMSO (20 mL) at 0° C. was added a 27.5% hydrogen peroxide (2 mL) dropwise. The resulting mixture was heated at 40° C. overnight then diluted with water give a solid. This was collected, washed and dried to give 4-(1-carbamoyl-1-methyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (806 mg). Subsequent treatment with 2M HCl in ether gave 2-piperazin-1-yl-isobutyramide dihydrochloride (100%).
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100 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(1-amino-2-methyl-1-oxopropan-2-yl)piperazine-1-carboxylate

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